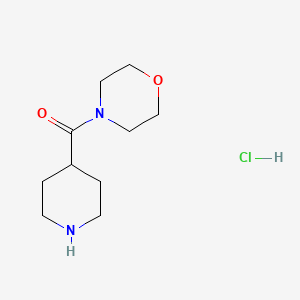
吗啉代(哌啶-4-基)甲酮盐酸盐
描述
Morpholino(piperidin-4-yl)methanone hydrochloride is a chemical compound with the CAS Number: 94467-73-9 . It has a molecular weight of 234.73 . The IUPAC name for this compound is 4-(4-piperidinylcarbonyl)morpholine hydrochloride . It is a solid substance that is stored in dry conditions at 2-8°C .
Physical And Chemical Properties Analysis
Morpholino(piperidin-4-yl)methanone hydrochloride is a solid substance . It is stored in dry conditions at 2-8°C .科学研究应用
1. 结构和生物活性
- 合成和结构分析: 吗啉代(哌啶-4-基)甲酮衍生物已被合成并进行结构表征,证明了它们的稳定性和潜在的生物活性。例如,一种具有抗增殖活性的化合物使用 X 射线衍射进行表征,揭示了由于分子间和分子内的氢键而产生的分子稳定性 (S. Benaka Prasad 等人,2018)。
2. 合成方法
- 制备技术: 研究集中在这些化合物的有效合成方法上。例如,使用哌啶-4-羧酸和碳酸乙酯氯化物,合成了一种特定的吗啉代(哌啶-4-基)甲酮盐酸盐,展示了这些过程的可获得性和实际产率 (郑锐,2010)。
3. 在成像和诊断中的应用
- 帕金森病中的成像剂: 吗啉代(哌啶-4-基)甲酮的衍生物已被合成,用作帕金森病中的成像剂。这些化合物在正电子发射断层扫描 (PET) 成像中显示出靶向与该疾病相关的特定酶的希望 (王敏等人,2017)。
4. 酶抑制活性
- 酶的抑制: 对某些衍生物进行了评估,以了解其抑制关键酶(如乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和谷胱甘肽 S-转移酶 (GST))的能力,显示出酶抑制剂开发的巨大潜力 (A. Cetin 等人,2021)。
5. 抗肿瘤活性
- 抗癌潜力: 一些吗啉代(哌啶-4-基)甲酮化合物显示出对癌细胞增殖的明显抑制作用,表明它们在抗癌治疗中的潜在用途 (唐志华和 W. Fu,2018)。
6. 理论和计算研究
- 分子相互作用研究: 已经进行了详细的理论研究,例如 Hirshfeld 表面分析和密度泛函理论计算,以了解这些化合物的分子相互作用和稳定性 (C. S. Karthik 等人,2021)。
7. 放射化学应用
- 放射性药物开发: 已经对使用吗啉代(哌啶-4-基)甲酮衍生物自动生产放射性药物进行了研究,突出了它们在临床 PET 研究中的潜力 (岳旭宜等人,2016)。
8. 激素相关癌症的抑制剂
- 靶向特定酶: 含有吗啉代(哌啶-4-基)甲酮的化合物已被确定为特定酶(如 AKR1C3)的有效抑制剂,这些酶在治疗激素相关癌症和白血病中引起关注 (J. Flanagan 等人,2014)。
安全和危害
This compound is associated with several hazard statements: H302-H315-H319-H332-H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
作用机制
Target of Action
Similar compounds have been shown to interact with the aldo-keto reductase enzyme akr1c3 . This enzyme plays a crucial role in the metabolism of steroids, prostaglandins, and lipids, and its inhibition can have significant effects on cellular processes .
Mode of Action
It is suggested that it may act by forming hydrogen bonds with key residues in the ‘oxyanion hole’ of the akr1c3 enzyme . This interaction could inhibit the enzyme’s activity, leading to alterations in the metabolic pathways it regulates .
Biochemical Pathways
The inhibition of AKR1C3 can affect several biochemical pathways. For instance, it can disrupt the metabolism of steroids and prostaglandins, leading to changes in hormone levels and inflammatory responses . Additionally, it may also impact lipid metabolism, potentially influencing cell membrane composition and function .
Pharmacokinetics
Its molecular weight (23473 g/mol ) suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be investigated further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The inhibition of AKR1C3 by Morpholino(piperidin-4-yl)methanone hydrochloride could lead to a variety of cellular effects. These might include alterations in hormone levels, changes in inflammatory responses, and modifications to cell membrane function . .
Action Environment
The action of Morpholino(piperidin-4-yl)methanone hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s activity might be influenced by the presence of other molecules in its environment, such as other drugs or metabolites.
生化分析
Biochemical Properties
Morpholino(piperidin-4-yl)methanone hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, such as AKR1C3, by binding to their active sites . This inhibition can alter the enzyme’s activity, leading to changes in metabolic pathways and cellular processes.
Cellular Effects
Morpholino(piperidin-4-yl)methanone hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the localization of certain receptors on the cell surface, thereby affecting signal transduction . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of morpholino(piperidin-4-yl)methanone hydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For instance, its interaction with AKR1C3 involves hydrogen bonding with specific amino acids in the enzyme’s active site . This binding can result in enzyme inhibition, affecting downstream metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morpholino(piperidin-4-yl)methanone hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of morpholino(piperidin-4-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with toxic effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
Morpholino(piperidin-4-yl)methanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of AKR1C3 can affect the metabolism of steroids and other biomolecules . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of morpholino(piperidin-4-yl)methanone hydrochloride within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . The distribution of this compound can affect its interactions with target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of morpholino(piperidin-4-yl)methanone hydrochloride is important for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its effects on cellular processes. For example, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
属性
IUPAC Name |
morpholin-4-yl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDNPCNUDVZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


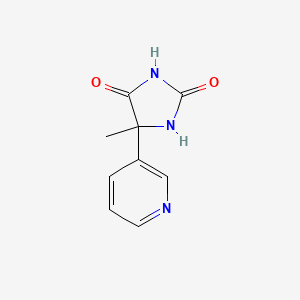
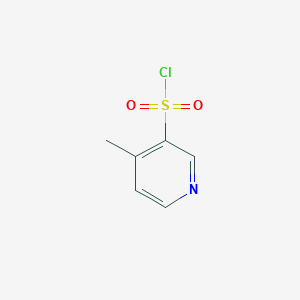
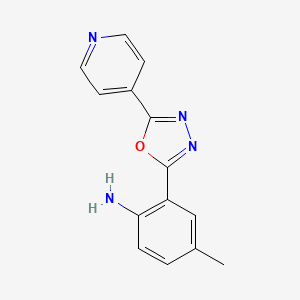
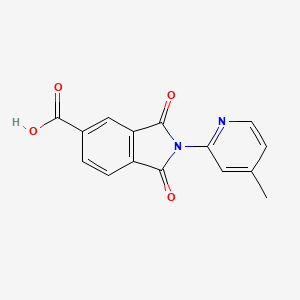


![6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B3023047.png)
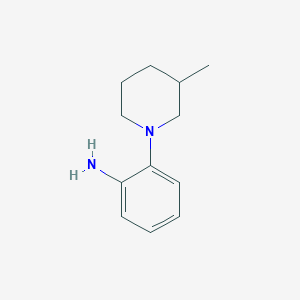
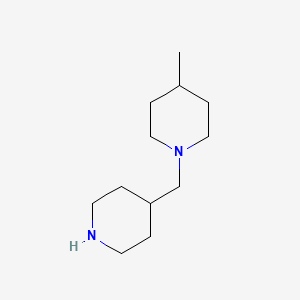
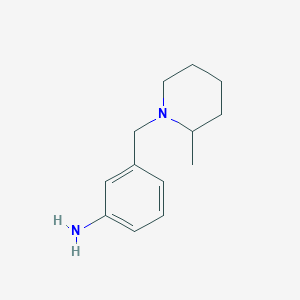
![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)
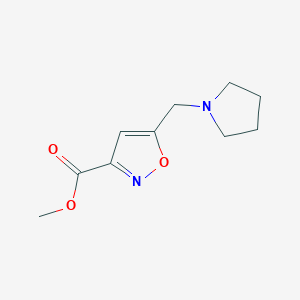
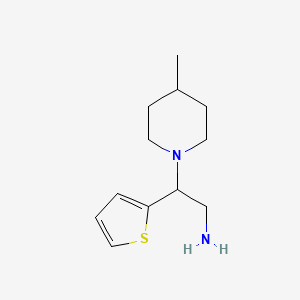
![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)
